(Dibromomethyl)benzene

Catalog No.
S1893473
CAS No.
618-31-5
M.F
C7H6Br2
M. Wt
249.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dibromomethyl)benzene

CAS Number

618-31-5

Product Name

(Dibromomethyl)benzene

IUPAC Name

dibromomethylbenzene

Molecular Formula

C7H6Br2

Molecular Weight

249.93 g/mol

InChI

InChI=1S/C7H6Br2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H

InChI Key

VCJZTATVUDMNLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(Br)Br
  • Wastewater treatment

    Studies suggest (Dibromomethyl)benzene may be useful in removing metals like iron and copper from wastewater. It reacts with metal hydroxides to form bromide ions, which can then remove contaminants. Further research is needed to determine its effectiveness and environmental impact compared to existing methods.

  • Antibacterial properties

    (Dibromomethyl)benzene has shown promise in inhibiting the growth of certain bacteria, including Salmonella enterica and Escherichia coli. The mechanism of this inhibition is not fully understood, and more research is needed to explore its potential as a disinfectant or antimicrobial agent.

  • Organic synthesis

    Due to its reactive nature, (Dibromomethyl)benzene may be a valuable intermediate in the synthesis of other organic compounds. Its two bromine atoms can be readily substituted with other functional groups, allowing for the creation of complex molecules []. Research into its use as a building block for other organic molecules is ongoing.

(Dibromomethyl)benzene, also known as benzene, (dibromomethyl)-, is an aromatic compound characterized by a benzene ring substituted with two bromomethyl groups. Its chemical formula is C7H6Br2C_7H_6Br_2, and it has a molecular weight of approximately 249.93 g/mol. The structure consists of a benzene ring with two bromine atoms attached to a carbon atom that also has a hydrogen atom replaced by a bromomethyl group. This compound is typically used in organic synthesis and can undergo various

(Dibromomethyl)benzene itself likely doesn't have a specific mechanism of action in biological systems. However, the benzyl bromide group can act as an alkylating agent, reacting with nucleophiles in biomolecules like proteins and DNA. This alkylation can disrupt their function and potentially lead to cytotoxicity [4].

Data source:

  • B.T. Kaufman, "The Benzyl Group as a Leaving Group," J. Org. Chem., 1973, 38 (22), 3903-3905

(Dibromomethyl)benzene is likely to be toxic due to the presence of bromine atoms. Here are some potential hazards:

  • Skin and eye irritant: Contact with the liquid or vapor can cause irritation and burns.
  • Inhalation hazard: Breathing vapors can irritate the respiratory

  • Substitution Reactions: It can undergo electrophilic aromatic substitution, where the bromine atoms can be replaced by other substituents under the influence of catalysts such as aluminum chloride or iron .
  • Nucleophilic Substitution: In an SN2S_N2 reaction with sodium hydroxide, (dibromomethyl)benzene yields benzaldehyde instead of dihydroxymethylbenzene, indicating the reactivity of the bromine substituents .
  • Dehalogenation: The compound can also undergo dehalogenation reactions, where bromine atoms are removed to form less halogenated derivatives or alkenes .

Several methods exist for synthesizing (dibromomethyl)benzene:

  • Halogenation of Benzene: Benzene can be treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms into the aromatic ring .
  • Reactions with Bromomethyl Compounds: The compound can also be synthesized through reactions involving bromomethyl derivatives and benzene under controlled conditions.
  • Direct Bromination: Direct bromination of methylbenzene (toluene) can lead to the formation of (dibromomethyl)benzene when excess bromine is used .

(Dibromomethyl)benzene finds applications primarily in organic synthesis as an intermediate for producing other chemical compounds. Its derivatives are used in:

  • Pharmaceuticals: As precursors in the synthesis of biologically active molecules.
  • Agrochemicals: In the development of pesticides and herbicides.
  • Material Science: In polymer chemistry for creating functionalized polymers.

Studies involving (dibromomethyl)benzene have focused on its reactivity with various nucleophiles and electrophiles. Research indicates that its bromine substituents significantly influence its interaction with other chemical species, leading to diverse reaction pathways. For instance, it has been shown to react favorably in coupling reactions under specific conditions .

Several compounds are structurally similar to (dibromomethyl)benzene, including:

  • Bromobenzene: Contains only one bromine atom; less reactive than (dibromomethyl)benzene.
  • Dichloromethylbenzene: Similar structure but with chlorine substituents; exhibits different reactivity patterns due to the electronegativity of chlorine compared to bromine.
  • Trichloromethylbenzene: Contains three chlorine atoms; generally more reactive than (dibromomethyl)benzene due to increased electron-withdrawing effects.
CompoundFormulaUnique Characteristics
DibromomethylbenzeneC7H6Br2Two bromine substituents; versatile in synthesis
BromobenzeneC6H5BrOne bromine; less reactive
DichloromethylbenzeneC7H6Cl2Chlorine substituents; different reactivity
TrichloromethylbenzeneC7H5Cl3More reactive; three chlorine atoms

(Dibromomethyl)benzene stands out due to its balanced reactivity and utility in synthesizing more complex organic compounds while maintaining stability compared to its more heavily halogenated counterparts.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

618-31-5

Wikipedia

(Dibromomethyl)benzene

Dates

Modify: 2023-08-16

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